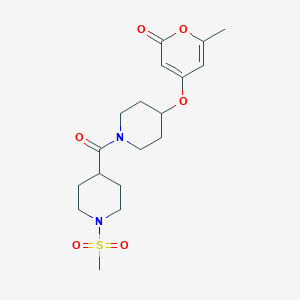
6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, properties, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which can proceed both chemically and electrochemically. The electrochemical method offers milder conditions and higher yields . Similarly, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds has been studied to develop a method for synthesizing 1′-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles, with electrochemical synthesis proving more regioselective and yielding analytically pure products .
Molecular Structure Analysis
The molecular structure of related compounds can be complex, as demonstrated by the crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime. This molecule was found to be nonplanar with the piperidine ring exhibiting a chair conformation and the pyridine ring forming a significant dihedral angle with the benzene ring .
Chemical Reactions Analysis
The reactivity of similar compounds can vary depending on the substituents present. For instance, 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol undergoes Knoevenagel reactions with aromatic aldehydes to yield different products based on the substituents in the aldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by their substituents. For example, the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines exhibit potent antiviral activity, with the 6-methylsulfonyl analog showing less perturbation to HeLa cell metabolism compared to its halogenated counterparts . Additionally, the oxidation of sulfur-containing ligands can affect the spin-crossover behavior and crystallographic phase changes in iron(II) complexes, as seen with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study detailed the synthesis of iron(II) complexes with sulfur-containing ligands, highlighting the impact of oxidation states on their chemical behavior and potential applications in materials science (Cook et al., 2015).
- Microwave-assisted synthesis techniques have been explored for producing polysubstituted 4H-pyran derivatives, demonstrating the efficiency of this method in creating complex molecules with potential anticancer activity (Hadiyal et al., 2020).
- Research on the addition-rearrangement of aryl- and alkoxysulfonyl isocyanates with methyl-substituted 2H-pyrans has been conducted to selectively synthesize functionalized piperidones, revealing insights into reaction mechanisms and synthetic strategies (Jao et al., 1996).
Applications in Drug Design and Material Science
- Studies on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have explored their selectivity towards 5-HT7 receptors versus a multireceptor profile, indicating their potential as CNS disorder treatments (Canale et al., 2016).
- Research on piperidine and piperidones as corrosion inhibitors for copper in H2SO4 has shown significant efficacy, suggesting applications in corrosion prevention and material protection (Sankarapapavinasam et al., 1991).
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-13-11-16(12-17(21)25-13)26-15-5-7-19(8-6-15)18(22)14-3-9-20(10-4-14)27(2,23)24/h11-12,14-15H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGZRQXZJAOYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-difluorobenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2552197.png)
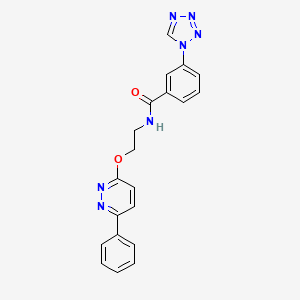
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)
![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
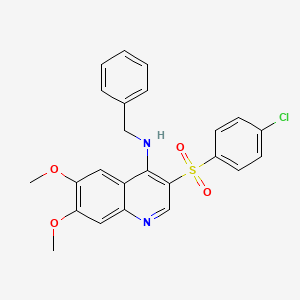
![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)
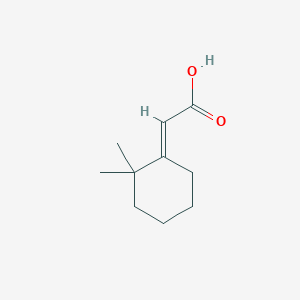
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)
![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
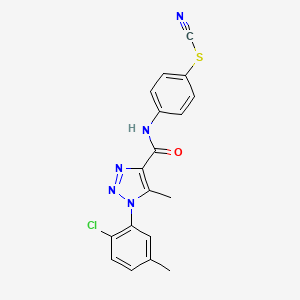
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)